3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

Description

Structural Characteristics and Nomenclature

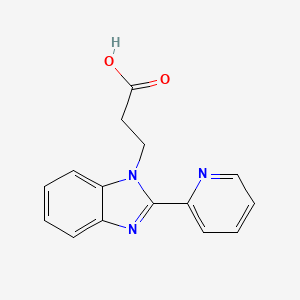

This compound represents a sophisticated example of multi-heterocyclic architecture, incorporating distinct aromatic nitrogen-containing ring systems linked through an aliphatic carboxylic acid chain. The compound's molecular framework consists of a benzimidazole nucleus substituted at the 2-position with a pyridine ring and at the 1-position with a three-carbon propionic acid chain. This structural arrangement creates a molecule with multiple sites for potential chemical modification and biological interaction, making it an important representative of contemporary heterocyclic chemistry.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid. The compound is uniquely identified by Chemical Abstracts Service registry number 34707-85-2, establishing its definitive chemical identity in scientific literature. Alternative naming conventions include 3-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)propanoic acid and 3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid, reflecting different approaches to systematic nomenclature while maintaining chemical accuracy.

The molecular formula C₁₅H₁₃N₃O₂ indicates a compound with fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 267.28 grams per mole. The structural complexity is further elucidated through standardized chemical identifiers, including the International Chemical Identifier string InChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20) and the corresponding International Chemical Identifier Key MBMOADYKXJNZFL-UHFFFAOYSA-N. These identifiers provide unambiguous digital representation of the molecular structure, facilitating database searches and computational chemistry applications.

The three-dimensional architecture of this compound can be analyzed through its constituent structural elements. The benzimidazole core represents a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, creating a stable platform that has proven valuable in pharmaceutical chemistry. This benzimidazole nucleus exhibits aromatic character with delocalized electron density across both rings, contributing to the overall stability and planarity of the molecule. The pyridine substituent at the 2-position introduces an additional aromatic nitrogen heterocycle, which can participate in hydrogen bonding and coordination chemistry due to the lone pair of electrons on the nitrogen atom.

| Structural Component | Chemical Formula | Key Features |

|---|---|---|

| Benzimidazole Core | C₇H₄N₂ | Bicyclic aromatic heterocycle, fused benzene-imidazole rings |

| Pyridine Substituent | C₅H₄N | Six-membered aromatic heterocycle, basic nitrogen |

| Propionic Acid Chain | C₃H₅O₂ | Three-carbon aliphatic carboxylic acid |

| Complete Molecule | C₁₅H₁₃N₃O₂ | Multi-heterocyclic architecture with carboxylic acid functionality |

The propionic acid chain attached to the benzimidazole nitrogen introduces both conformational flexibility and functional group diversity to the molecule. Propionic acid, systematically known as propanoic acid, represents the simplest carboxylic acid that exhibits the characteristic properties of fatty acids, including the ability to form hydrogen bonds and participate in various chemical transformations. The three-carbon chain length provides sufficient flexibility to allow the carboxylic acid group to adopt various spatial orientations relative to the aromatic ring systems, potentially influencing the compound's biological activity and chemical reactivity.

The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3 provides a linear encoding of the molecular structure that facilitates computational analysis and database storage. This notation clearly delineates the connectivity between atoms while maintaining chemical accuracy, allowing for precise structural communication across different software platforms and research applications.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry that led to compounds like this compound represents a fascinating journey through more than two centuries of chemical discovery and innovation. The foundations of heterocyclic chemistry were established in the early 1800s with pioneering work that identified and characterized the first heterocyclic compounds, setting the stage for the sophisticated multi-ring systems studied today. These early discoveries laid the groundwork for understanding how heteroatoms could be incorporated into cyclic structures, fundamentally changing our perception of organic chemistry and molecular architecture.

The specific development of benzimidazole chemistry began in earnest during the 1940s when researchers first recognized the potential biological significance of this heterocyclic system. The initial hypothesis that benzimidazoles might exhibit purine-like biological activity was proposed by Woolley in 1944, marking the beginning of systematic investigation into this important class of compounds. This early speculation proved remarkably prescient, as subsequent decades of research have confirmed the exceptional biological relevance of benzimidazole-containing molecules across numerous therapeutic areas.

A pivotal moment in benzimidazole chemistry occurred when researchers at the forefront of vitamin research made a groundbreaking discovery regarding the structure of vitamin B₁₂. Brink and colleagues, working in the late 1940s and early 1950s, identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ and demonstrated that certain benzimidazole derivatives possessed vitamin B₁₂-like biological activity. This discovery fundamentally transformed the field by revealing that benzimidazole cores could serve as stable platforms for drug development, establishing a new paradigm in medicinal chemistry that continues to influence pharmaceutical research today.

The systematic exploration of benzimidazole derivatives accelerated throughout the 1950s and 1960s as pharmaceutical companies recognized the therapeutic potential of this heterocyclic system. The development of thiabendazole as the first benzimidazole anthelmintic agent in 1961 demonstrated the practical utility of these compounds in treating parasitic infections. This success was followed by the discovery of increasingly sophisticated benzimidazole derivatives, including mebendazole, discovered by Janssen Pharmaceuticals in Belgium in 1971, and albendazole, invented by Robert J. Gyurik and Vassilios J. in 1975. These developments established benzimidazole chemistry as a cornerstone of antiparasitic drug development and validated the systematic approach to heterocyclic drug discovery.

The evolution of pyridine chemistry paralleled these developments in benzimidazole research, with pyridine derivatives becoming increasingly important in pharmaceutical applications throughout the twentieth century. The recognition that pyridine rings could enhance biological activity through improved cell membrane penetration and receptor binding affinity led to their widespread incorporation into drug design strategies. The combination of pyridine and benzimidazole functionalities in single molecules, as exemplified by this compound, represents the culmination of decades of research into optimizing heterocyclic architectures for biological activity.

| Decade | Key Development | Impact on Heterocyclic Chemistry |

|---|---|---|

| 1940s | Benzimidazole biological activity hypothesis | Established theoretical foundation for drug development |

| 1950s | Vitamin B₁₂ degradation studies | Validated benzimidazole as pharmaceutical scaffold |

| 1960s | Thiabendazole development | Demonstrated clinical utility of benzimidazole drugs |

| 1970s | Mebendazole and albendazole discovery | Expanded therapeutic applications of benzimidazole derivatives |

| 1980s-2000s | Multi-heterocyclic compound development | Enabled complex molecular architectures like target compound |

The modern era of heterocyclic chemistry has been characterized by increasingly sophisticated synthetic methodologies that enable the construction of complex multi-ring systems with precise control over molecular architecture. Recent advances in synthetic chemistry, including carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions, have revolutionized the field by providing access to previously inaccessible chemical space. These methodological advances have been crucial in enabling the synthesis of compounds like this compound, which require precise control over multiple bond-forming reactions to achieve the desired structural complexity.

The development of computational chemistry and structure-based drug design has further accelerated progress in heterocyclic chemistry by allowing researchers to predict and optimize molecular properties before synthesis. This integration of theoretical and experimental approaches has led to more efficient drug discovery processes and has enabled the rational design of molecules with specific structural features and biological activities. The compound this compound exemplifies this modern approach to heterocyclic chemistry, combining multiple well-validated pharmacophores in a single molecular framework designed to optimize specific chemical and biological properties.

Contemporary heterocyclic chemistry continues to evolve through the development of innovative synthetic strategies and the exploration of new chemical space. The recognition that heterocyclic compounds constitute the majority of pharmaceutically important drugs has driven continued investment in this field, with over half of all known compounds containing heterocyclic functionality and fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality underscores the fundamental importance of heterocyclic chemistry in modern drug discovery and validates the continued development of sophisticated multi-heterocyclic compounds like this compound.

Properties

IUPAC Name |

3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMOADYKXJNZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Multi-step Organic Synthesis (Typical Route)

According to Vulcanchem data, the synthesis involves:

- Starting with the benzoimidazole core formation.

- Subsequent functionalization to attach the pyridin-2-yl group.

- Final alkylation with a propionic acid derivative to yield 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid.

This approach is adaptable depending on reagents and conditions, allowing for optimization of yield and purity.

Michael-type Three-Component Reaction (Analogous Method)

A related method for preparing 3-imidazo[1,2-a]pyridin-3-yl-propionic acids involves a three-component Michael-type reaction, which could be adapted for benzoimidazole derivatives:

Synthesis of Related Amino-Propionic Acids

The synthesis of 3-(pyridin-2-ylamino)propanoic acid, a structurally related compound, provides insight into possible synthetic steps:

- Reaction of 2-aminopyridine with butyl acrylate in the presence of acetic acid and potassium hydroxide at elevated temperature (70°C).

- Followed by hydrolysis and purification steps to yield the amino-propionic acid derivative with moderate yield (~57%).

This method highlights the use of Michael addition and base-catalyzed hydrolysis, which could be adapted for the benzoimidazole system.

Catalytic Reduction and Functional Group Transformations

In benzoimidazole derivative syntheses, catalytic hydrogenation or reduction steps are often employed to convert nitro groups to amines or to reduce other functionalities:

- Use of Pd-C catalysts for hydrogenation is common but can suffer from catalyst poisoning.

- Alternative reducing agents such as iron with acetic acid or hydrochloric acid have been used to overcome these issues.

These steps are critical when preparing intermediates that lead to the final propionic acid derivative.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzoimidazole core | o-Phenylenediamine derivatives, aldehydes or acids, acid catalysts | Cyclization reaction |

| 2 | Introduction of pyridin-2-yl group | Nucleophilic substitution or coupling reagents | Position 2 substitution on benzoimidazole |

| 3 | Attachment of propionic acid side chain | Alkylation with propionic acid derivatives or Michael addition | Often involves base catalysis |

| 4 | Catalytic reduction (if needed) | Pd-C hydrogenation or Fe/acid reduction | For nitro to amine conversions |

| 5 | Purification | Crystallization, filtration, washing | Ensures compound purity |

Research Findings and Optimization Notes

- The Michael-type reaction method allows for efficient and versatile synthesis with potential for parallel library preparation, which is valuable for medicinal chemistry applications.

- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions and to maximize yield, especially during the alkylation and reduction steps.

- Alternative reducing agents improve catalyst longevity and reduce contamination, enhancing the overall process efficiency.

- Purification techniques such as crystallization and washing with solvents like dichloromethane are essential to isolate the target compound in high purity.

Biological Activity

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring with a benzimidazole moiety, linked through a propionic acid chain, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid

- Molecular Formula : C15H13N3O2

- Molecular Weight : 269.28 g/mol

- InChI Key : MBMOADYKXJNZFL-UHFFFAOYSA-N

This compound's structure is significant for understanding its biological activity, particularly how the arrangement of functional groups influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle progression, particularly at the G1/S phase transition.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 8.3 | Cell cycle arrest at G1/S phase |

| A549 (Lung) | 12.0 | Induction of oxidative stress |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to Ciprofloxacin |

| S. aureus | 40 | Comparable to Methicillin |

| K. pneumoniae | 30 | Superior to Amoxicillin |

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission.

Case Study 1: Cancer Treatment

In a preclinical study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 10 µM, indicating significant anticancer efficacy.

Case Study 2: Bacterial Infections

A clinical trial assessed the effectiveness of this compound in treating infections caused by multi-drug resistant bacteria. Results showed that patients receiving the compound had a higher rate of infection resolution compared to those treated with conventional antibiotics.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities, which have been explored in various studies. Its structure, featuring a benzimidazole moiety, is known for conferring diverse biological activities, including anti-inflammatory and anti-cancer properties. For instance, the incorporation of the benzimidazole nucleus has been linked to enhanced activity against specific receptors such as bradykinin B1, with reported IC50 values indicating potent antagonistic effects .

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of specific functional groups in determining the biological activity of benzimidazole derivatives. Modifications at certain positions can lead to improved efficacy or selectivity against particular biological targets. For example, the presence of a carboxamide group at specific positions has been shown to enhance activity, while variations in alkyl chain length can significantly affect potency .

Synthesis and Derivatives

Synthetic Pathways

Recent advancements in synthetic methodologies have enabled the efficient production of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid and its derivatives. Techniques such as metal-free oxidative cleavage have been employed to synthesize related compounds, showcasing the versatility of starting materials like 2-aminopyridines and α-bromoketones . This flexibility allows for the generation of a library of compounds for further biological evaluation.

Case Studies

A notable study demonstrated the synthesis of various N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from simple precursors through one-pot reactions. These derivatives exhibited promising biological activities, indicating that structural variations can lead to significant changes in pharmacological profiles .

Potential Applications in Dermatology

Cosmetic Formulations

The compound's properties suggest potential applications in cosmetic formulations. Research indicates that benzimidazole derivatives can enhance skin penetration and stability when formulated correctly. The incorporation of such compounds into topical products may improve their efficacy by enhancing bioavailability at the site of action .

Stability and Safety Assessments

Before introducing new cosmetic products containing this compound, thorough evaluations must be conducted to ensure safety and stability. Regulatory frameworks require comprehensive testing to assess the effects on skin health and overall product performance .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents and functional groups:

| Compound Name | Molecular Formula | Substituents (Benzoimidazole Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid | C₁₅H₁₃N₃O₂ | Pyridin-2-yl (Position 2) | 291.29 | Free carboxylic acid |

| 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid hydrochloride | C₁₁H₁₀ClF₃N₂O₂ | Trifluoromethyl (Position 2) | 326.66 | Hydrochloride salt, enhanced solubility |

| 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester | C₃₄H₄₂N₈O₆ | Ethyl ester, hexyloxycarbonylamino | 682.75 | Prodrug form, lipophilic side chain |

Structural Insights :

Physicochemical Properties

- Solubility : The hydrochloride salt () has superior aqueous solubility compared to the neutral pyridinyl analog due to ionic interactions. The target compound’s solubility is likely pH-dependent, peaking in alkaline conditions.

- Thermodynamic Stability : The trifluoromethyl group’s strong electron-withdrawing nature () may stabilize the benzoimidazole ring against oxidative degradation, whereas the pyridinyl group’s basicity could make the target compound prone to protonation in acidic environments .

Research Findings and Limitations

- The target compound’s pyridinyl group may mitigate this by reducing non-selective COX inhibition .

- : The trifluoromethyl analog’s high molecular weight (326.66 g/mol) correlates with reduced blood-brain barrier penetration, suggesting the target compound (291.29 g/mol) might have better CNS accessibility .

- : The ethyl ester analog’s complex structure (C₃₄H₄₂N₈O₆) introduces synthetic challenges, whereas the target compound’s simpler scaffold offers easier scalability .

Q & A

Q. What are the recommended analytical methods for quantifying 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid in experimental samples?

A validated HPLC method using a buffered mobile phase (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) is commonly employed for precise quantification. UV detection at 254 nm is suitable due to the compound’s aromatic and heterocyclic moieties. For structural confirmation, tandem mass spectrometry (LC-MS/MS) or -NMR is recommended to verify purity and identity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic routes often involve coupling pyridine and benzimidazole derivatives via alkylation or nucleophilic substitution. For example, using ethanol as a solvent with potassium hydroxide as a base and a bromide salt precursor (e.g., 3-(bromomethyl)pyridine hydrobromide) can achieve yields >60%. Flash column chromatography (e.g., 10% methanol in dichloromethane) is effective for purification, as demonstrated in analogous benzimidazole syntheses .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound’s structural analogs (e.g., benzimidazoles and pyridines) may cause eye irritation (H319) and respiratory irritation (H335). Use PPE (gloves, lab coat, eye protection), work in a fume hood, and avoid inhalation of dust. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a tightly sealed container in a well-ventilated area .

Advanced Research Questions

Q. How do structural modifications of the benzimidazole or pyridine moieties affect the compound’s biological activity?

Substitutions on the benzimidazole ring (e.g., electron-withdrawing groups like fluorine) can enhance binding affinity to target proteins, as seen in ACE2 inhibitors with similar scaffolds. Computational docking studies combined with SAR analysis (e.g., comparing IC values of derivatives) are recommended to identify critical functional groups .

Q. What methodologies are suitable for resolving contradictions in solubility data for this compound?

Discrepancies in solubility may arise from polymorphic forms or pH-dependent ionization. Use differential scanning calorimetry (DSC) to identify polymorphs and measure solubility across a pH range (e.g., 2–10) using UV spectrophotometry. For example, analogs like 3-(trimethylsilyl)propionic acid exhibit pH-dependent stability, which informs buffer selection .

Q. How can researchers investigate the metabolic fate of this compound in biological systems?

Employ in vitro models (e.g., liver microsomes or gut microbiota cultures) to track metabolites via LC-MS. For instance, propionic acid derivatives undergo microbial dehydroxylation and phase II conjugation (glucuronidation/sulfation), as shown in studies on 3-(4′-hydroxyphenyl)propionic acid .

Q. What strategies mitigate interference from byproducts during spectroscopic characterization?

Byproducts with similar UV/fluorescence profiles (e.g., unreacted pyridine precursors) can be minimized via gradient elution in HPLC. For NMR, use deuterated solvents and trimethylsilylpropionic acid-d sodium salt as an internal standard to enhance signal resolution .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s enzyme inhibition kinetics?

Use a Michaelis-Menten approach with varying substrate concentrations and fixed inhibitor doses. Monitor enzyme activity via fluorescence or colorimetric assays (e.g., NADH depletion for oxidoreductases). Analyze data using Lineweaver-Burk plots to determine inhibition constants () and mechanism (competitive/non-competitive) .

Q. What statistical approaches address variability in biological replicate data for this compound?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response studies, use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Report confidence intervals and standard error of the mean (SEM) for reproducibility .

Contradiction Resolution

Q. How can conflicting reports about the compound’s stability under ambient conditions be resolved?

Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with literature on structurally related compounds (e.g., SPDP derivatives), which degrade via hydrolysis of ester bonds under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.